Disulfide bonds-containing amphiphilic conetworks with tunable reductive-cleavage†

RSC Advances Pub Date: 2016-03-29 DOI: 10.1039/C6RA02824A

Abstract

In this contribution, we reported reduction-cleavable amphiphilic conetworks (APCNs) by copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) of azide terminated disulfide bonds-containing poly(ε-caprolactone) (A2 macromonomer) and alkyne-terminated 4-arm polyethylene glycol (B4 macromonomer). The ratio of hydrophobic to hydrophilic parts of the APCNs was tuned by chain length of the A2 macromonomer, which gave a convenient way to control swelling capacity in an aqueous or organic phase. The swelling ratio of APCNs is up to 1100% and 1450% in water and tetrahydrofuran, respectively, with a rapid cleavage at a 5 mg mL−1 dithiothreitol concentration. The reduction-cleavable, swelling controllable APCNs are expected to possess potential for application in drug delivery systems and regeneration medicine.

Graphical abstract: Disulfide bonds-containing amphiphilic conetworks with tunable reductive-cleavage
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